Hasubanonine
Description
Structure
2D Structure
Properties
CAS No. |
1805-85-2 |
|---|---|
Molecular Formula |
C21H27NO5 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(1S,10S)-3,4,11,12-tetramethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |
InChI |
InChI=1S/C21H27NO5/c1-22-11-10-20-12-14(23)17(25-3)19(27-5)21(20,22)9-8-13-6-7-15(24-2)18(26-4)16(13)20/h6-7H,8-12H2,1-5H3/t20-,21+/m0/s1 |
InChI Key |
DXUSNRCTWFHYFS-LEWJYISDSA-N |
SMILES |
CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)OC)C(=C(C(=O)C3)OC)OC |
Isomeric SMILES |
CN1CC[C@@]23[C@@]1(CCC4=C2C(=C(C=C4)OC)OC)C(=C(C(=O)C3)OC)OC |
Canonical SMILES |
CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)OC)C(=C(C(=O)C3)OC)OC |
Other CAS No. |
1805-85-2 |
Synonyms |
7,8-Didehydro-3,4,7,8-tetramethoxy-17-methylhasubanan-6-one |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Hasubanonine
Botanical Sources within the Menispermaceae Family
The Menispermaceae family, commonly known as the moonseed family, is a rich source of diverse isoquinoline (B145761) alkaloids, including the hasubanan (B79425) subgroup. researchgate.net Hasubanonine has been identified and isolated from several species within this family, most notably from the genus Stephania. researchgate.net
The genus Stephania is a significant source of hasubanan alkaloids, with numerous species being investigated for their chemical constituents. researchgate.net this compound has been successfully isolated from multiple species within this genus, including Stephania japonica, Stephania longa, and Stephania hernandifolia.
Stephania japonica : The aerial parts and leaves of Stephania japonica, a rainforest vine, have been identified as a botanical source of this compound. nih.govnih.gov Studies have led to the isolation of this compound alongside other known and new hasubanan alkaloids from this plant. nih.gov
Stephania longa : The whole plants of Stephania longa are recognized for containing a wide array of hasubanan type alkaloids. nih.govresearchgate.net While numerous related alkaloids have been isolated from this species, its role as a source of this compound is established within the broader context of hasubanan alkaloid chemistry. nih.govnih.gov
Stephania hernandifolia : Research on the chemical constituents of Stephania hernandifolia has confirmed the presence of this compound. nyu.edunih.gov A study focused on the hasubanan type alkaloids in this plant successfully isolated and identified nine such compounds, with this compound being one of them. nyu.edunih.gov This was achieved through the extraction of the dried herbs with ethanol, followed by a systematic purification process. nyu.edunih.gov
| Botanical Source | Plant Part Used | Isolated Alkaloids Include |
| Stephania japonica | Leaves, Aerial parts | This compound, other hasubanan alkaloids nih.gov |
| Stephania longa | Whole plant | Various hasubanan alkaloids nih.govresearchgate.netnih.gov |
| Stephania hernandifolia | Dried herbs, Whole plant | This compound, Aknadinine, Longanone, Stephasunoline, N-methylstephuline, Epistephamiersine, Prostephabyssine, Aknadilactam, Dihydroepistephamiersine nyu.edunih.gov |
Advanced Isolation and Purification Techniques for this compound from Natural Extracts
The isolation of this compound from crude plant extracts is a multi-step process that leverages the physicochemical properties of alkaloids. An initial acid-base extraction is commonly employed to separate the total alkaloidal fraction from non-basic compounds. nih.gov This crude mixture is then subjected to advanced separation techniques to isolate individual alkaloids.
NMR-guided fractionation is a powerful strategy for efficiently isolating target compounds from complex natural extracts. This technique uses ¹H NMR spectroscopy to rapidly analyze chromatographic fractions, identifying those that contain the characteristic signals of the desired chemical scaffold. nih.govresearchgate.net By tracking these specific NMR resonances, researchers can prioritize fractions for further purification, which significantly streamlines the isolation process. mdpi.com
This approach has been successfully applied to the alkaloidal extract of Stephania longa to isolate hasubanan alkaloids. nih.govresearchgate.net The process involves:
Initial fractionation of the crude alkaloid extract using a primary chromatographic method.
Acquisition of ¹H NMR spectra for each fraction.
Identification of fractions containing the distinctive signals of hasubanan alkaloids.
Targeted purification of these high-priority fractions to yield pure compounds. nih.govmdpi.com
This methodology allows for the rapid identification and isolation of both new and known compounds from a complex mixture. researchgate.net
Chromatography is the cornerstone of alkaloid purification. The separation relies on the differential partitioning of compounds between a stationary phase and a mobile phase. nih.gov A combination of different chromatographic methods is typically required to achieve the high purity needed for structural elucidation. mdpi.com
The isolation of hasubanan alkaloids, including this compound, from Stephania hernandifolia employed a series of column chromatographic techniques. nyu.edunih.gov The crude alkaloid fraction was subjected to separation using various stationary phases, demonstrating the principle of using materials with different selectivities:
Silica (B1680970) Gel: A polar adsorbent used in normal-phase chromatography.
Rp-18 (Reversed-Phase): A non-polar stationary phase where separation is based on hydrophobicity.
MCI CHP 20P: A porous polymer resin used for reversed-phase chromatography.
Sephadex LH-20: A size-exclusion chromatography medium that separates molecules based on their size. nyu.edunih.gov
The systematic application of these methods, often in a gradient elution mode, allows for the effective separation of the structurally similar alkaloids present in the extract. mdpi.com High-Performance Liquid Chromatography (HPLC) is often used as a final polishing step and for purity analysis of the isolated compounds. mdpi.comnih.gov
| Technique | Principle | Application in this compound/Alkaloid Isolation |
| NMR-Guided Fractionation | Use of ¹H NMR to detect target compounds in fractions and guide the purification process. nih.govmdpi.com | Successfully used for isolating hasubanan alkaloids from Stephania longa. nih.govresearchgate.net |
| Column Chromatography (Silica Gel) | Separation based on polarity (Normal-Phase). nih.gov | Used as a primary separation step for crude alkaloid extracts from Stephania hernandifolia. nih.gov |
| Column Chromatography (Rp-18) | Separation based on hydrophobicity (Reversed-Phase). nih.gov | Employed for the purification of hasubanan alkaloids. nih.gov |
| High-Speed Countercurrent Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support, separating based on partition coefficients. mdpi.com | A general, effective method for the systematic separation of alkaloids from natural products. mdpi.com |
| Sephadex LH-20 | Size-Exclusion Chromatography, separating molecules based on size. nih.gov | Used in the purification train for hasubanan alkaloids from S. hernandifolia. nih.gov |
Biosynthetic Pathways and Precursors of Hasubanonine
Elucidation of Primary Biosynthetic Origins
Investigations utilizing radiolabeled precursors have been crucial in mapping the early stages of hasubanonine biosynthesis. caltech.edursc.org These studies have revealed that the carbon framework of this compound originates from specific amino acids. caltech.edu
Role of Tyrosine and Phenylalanine as Fundamental Building Blocks
Feeding experiments with 14C-labeled tyrosine have demonstrated that the hasubanan (B79425) framework is derived from two different tyrosine-based building blocks. caltech.edu Tyrosine is a known precursor for the isoquinoline (B145761) ring in many alkaloids. thieme-connect.comwikipedia.orgwikipedia.org Phenylalanine is also a precursor for tyrosine in plants and contributes to the shikimic acid pathway, which provides the initial precursors for aromatic amino acids like tyrosine and phenylalanine. nih.govwikipedia.orgwikipedia.orgresearchgate.net
Intermediacy of 1-Benzylisoquinoline (B1618099) Systems
A key finding in the biosynthesis of this compound is the involvement of 1-benzylisoquinoline systems as intermediates. rsc.orgthieme-connect.com Studies have shown that certain 1-benzylisoquinolines are incorporated into this compound in plants like Stephania japonica. rsc.orgrsc.org Specifically, a triphenolic tetraoxygenated isoquinoline has been identified as an early precursor in this pathway. rsc.orgrsc.org This highlights that the this compound structure, despite its unique rearranged core, is biosynthetically linked to the broader class of benzylisoquinoline alkaloids. rsc.org
Key Enzymatic Transformations and Rearrangements in this compound Biosynthesis
The conversion of benzylisoquinoline intermediates to the hasubanan core involves critical enzymatic steps, including oxidative coupling and subsequent modifications.
Oxidative Coupling Mechanisms
Oxidative coupling is a pivotal step in the biosynthesis of many alkaloid classes, including morphinans and hasubanans. caltech.edunih.govcapes.gov.bracs.org In analogy to morphinan (B1239233) biosynthesis, an intramolecular oxidative coupling is believed to occur between specific carbons of the benzylisoquinoline intermediate, leading to the formation of new carbon-carbon bonds that are essential for constructing the hasubanan skeleton. caltech.edu Research suggests that this coupling may involve nucleophilic addition to an orthoquinone intermediate, particularly because the required precursor has two phenolic oxygens in one of the rings undergoing coupling, a feature noted as unique in this context. rsc.orgrsc.orgthieme-connect.com
Subsequent Oxygenation and O-Methylation Steps
Following the oxidative coupling, further enzymatic transformations, including oxygenation and O-methylation steps, are indicated in the biosynthetic pathway of this compound. rsc.orgrsc.org The precise timing and order of these modifications, particularly O-methylation, are crucial for the correct pathway progression. rsc.orgrsc.org Studies have suggested that further O-methylation of certain intermediates does not occur before the formation of more advanced precursors containing both aromatic rings. rsc.org The methylation pattern in the lower aryl ring of the benzylisoquinoline precursor undergoes a profound modification during the biosynthesis of this compound, with initially free hydroxyl groups becoming methylated and an existing methoxy (B1213986) group becoming free. thieme-connect.com
Biogenetic Relationship to Other Alkaloid Classes (e.g., Morphinan Alkaloids)
There is a recognized biogenetic relationship between hasubanan alkaloids, including this compound, and other alkaloid classes, notably the morphinan alkaloids (such as morphine). caltech.eduwikipedia.orgthieme-connect.comnih.gov This relationship is evident in their shared origin from tyrosine and phenylalanine and their biosynthesis proceeding through 1-benzylisoquinoline intermediates. caltech.edursc.orgthieme-connect.com While both pathways diverge after the benzylisoquinoline stage, leading to distinct structural frameworks (the [4.4.3]propellane core in hasubanans and the morphinan skeleton), the initial steps and the nature of the precursors highlight a common evolutionary origin for these diverse alkaloid structures. caltech.eduthieme-connect.comwikipedia.orgcaltech.eduunodc.org The structural similarities have even led to the exploitation of morphinan biosynthesis knowledge to examine the this compound pathway. caltech.edu
Here is a table of the chemical compounds mentioned and their PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 442246 wikipedia.orgresearchgate.netresearchgate.netnih.gov |
| Tyrosine | 6057 nih.govfishersci.ptwikipedia.orgmpg.de |
| Phenylalanine | 6140 wikipedia.orgguidetopharmacology.orgwikipedia.orgmetabolomicsworkbench.orgnih.gov |
| 1-Benzylisoquinoline | 23345 wikipedia.orgnih.gov |
Data Table: Key Biosynthetic Stages and Precursors
| Biosynthetic Stage | Key Precursors/Intermediates | Notes |
| Initial Building Blocks | Tyrosine, Phenylalanine | Aromatic amino acids providing the carbon skeleton. caltech.eduthieme-connect.comwikipedia.orgresearchgate.net |
| Intermediate System | 1-Benzylisoquinoline | Central scaffold formed from amino acid derivatives. rsc.orgthieme-connect.comwikipedia.org |
| Early Oxidative Intermediate | Triphenolic tetraoxygenated isoquinoline | Identified as an early precursor incorporated into the pathway. rsc.orgrsc.org |
| Core Structure Formation | Oxidative Coupling | Intramolecular reaction forming the hasubanan ring system. caltech.edunih.govacs.org |
| Post-Coupling Modification | Oxygenation, O-Methylation | Enzymatic steps modifying the oxidation and methylation pattern. rsc.orgrsc.org |
Synthetic Methodologies for Hasubanonine and Its Analogs
Racemic Total Synthesis of Hasubanonine
The total synthesis of the racemic form of this compound, an alkaloid from the hasubanan (B79425) family, has been a subject of significant interest in synthetic organic chemistry. acs.orgnih.gov Its complex, bridged tetracyclic structure, featuring an aza-[4.4.3]propellane core, presents a formidable synthetic challenge. nih.govbris.ac.uk One notable approach to (±)-hasubanonine involves a concise and efficient route that strategically assembles the core structure through a series of key reactions. acs.orgnih.gov This strategy hinges on the initial construction of a phenanthrene (B1679779) intermediate, which is then elaborated into the final natural product. acs.org
Strategic Bond Formations and Key Synthetic Reactions
The synthesis of (±)-hasubanonine is characterized by a sequence of elegant and powerful chemical transformations. A key feature of a prominent synthetic route is the generation of a phenanthrene intermediate, which is subsequently converted to the target molecule in six steps. acs.orgnih.gov This conversion includes critical reactions such as oxidative phenolic coupling for dearomatization, an anionic oxy-Cope rearrangement, and a final acid-promoted cyclization. acs.org
Ruthenium-catalyzed ring-closing metathesis (RCM) plays a pivotal role in the construction of the phenanthrene intermediate necessary for the synthesis of this compound. acs.orguwindsor.ca This reaction has become a powerful tool in organic synthesis for the formation of carbon-carbon bonds. uwindsor.ca In the context of this compound synthesis, RCM is part of a sequence that efficiently builds the tricyclic core of the phenanthrene precursor. acs.orgnih.gov The robustness and functional group tolerance of ruthenium catalysts, such as the Grubbs catalyst, allow for their application in complex molecular settings. nih.gov The RCM step is part of a larger sequence, often following a Suzuki coupling and Wittig olefination to assemble the necessary diene precursor for the cyclization. acs.org This sequence demonstrates the power of combining different catalytic processes to achieve a complex molecular architecture.
The anionic oxy-Cope rearrangement is a powerful and highly stereoselective carbon-carbon bond-forming reaction that is crucial in the synthesis of this compound. acs.orgnih.gov This rearrangement involves the bris.ac.ukbris.ac.uk-sigmatropic shift of 1,5-dien-3-ols to form unsaturated carbonyl compounds. wikipedia.org The reaction rate is dramatically accelerated (by a factor of 10¹⁰ to 10¹⁷) when the hydroxyl group is deprotonated to form an alkoxide, hence the term "anionic." wikipedia.orgorganic-chemistry.org In the synthesis of (±)-hasubanonine, the anionic oxy-Cope rearrangement is employed after an oxidative phenolic coupling step to construct a key intermediate. acs.orgnih.gov This rearrangement proceeds with a high degree of predictability and control, making it a reliable method for constructing complex carbocyclic frameworks. nih.gov
The intramolecular Michael addition, also known as an aza-Michael addition when a nitrogen nucleophile is involved, is a key step in the formation of the characteristic aza-[4.4.3]propellane skeleton of hasubanan alkaloids. nih.govresearchgate.net This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound within the same molecule, leading to the formation of a new ring. youtube.com In the synthesis of this compound analogues like (-)-cepharamine, an intramolecular aza-Michael addition is used to forge the C14-N bond, thereby constructing the aza-[4.4.3]-propellane structure. nih.gov This type of reaction is highly efficient for the construction of nitrogen-containing heterocycles. rsc.orgnih.gov
A convergent and efficient method for the synthesis of the phenanthrene intermediate in the total synthesis of this compound involves a Suzuki coupling-Wittig olefination sequence. acs.orgnih.gov The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide or triflate, which is highly effective for forming carbon-carbon bonds. organic-chemistry.orgnih.gov This is followed by a Wittig olefination, a reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to create an alkene. rsc.orgresearchgate.net In the synthesis of (±)-hasubanonine, a Suzuki coupling is used to connect two aryl fragments, one being an aryl iodide and the other an arylboronic ester. acs.org The resulting biaryl aldehyde then undergoes a Wittig reaction, setting the stage for the subsequent ring-closing metathesis. acs.org
Approaches to the Densely Functionalized [4.4.3]Propellane Framework
The aza-[4.4.3]propellane core is the defining structural feature of the hasubanan alkaloids. bris.ac.uknih.gov The construction of this densely functionalized and sterically congested framework is a primary challenge in the synthesis of this compound and its analogs. Various synthetic strategies have been developed to address this challenge.
One successful approach involves a sequence starting with the dearomatization of a phenanthrene intermediate through oxidative phenolic coupling. acs.org This is followed by an anionic oxy-Cope rearrangement and an acid-promoted cyclization to complete the propellane structure. acs.org
Another strategy employs an intramolecular aza-Michael addition to form the C14-N bond, effectively closing the final ring of the propellane system. nih.gov This method has been utilized in the synthesis of related hasubanan alkaloids like (-)-cepharamine. nih.gov
Alternative approaches have also been explored, such as a proposed aza-Heck-Heck cascade to construct the aza[4.4.3]propellane core. bris.ac.uk The diversity of these strategies highlights the synthetic versatility and the continuous efforts to develop more efficient and elegant routes to this complex family of natural products.
Data Tables
Table 1: Key Reactions in the Racemic Total Synthesis of (±)-Hasubanonine
| Reaction | Purpose | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Suzuki Coupling | Formation of a biaryl intermediate | Pd(PPh₃)₄, K₂CO₃ | acs.org |
| Wittig Olefination | Formation of a stilbene (B7821643) derivative | Ph₃P=CH₂(OMe)Cl, n-BuLi | acs.org |
| Ring-Closing Metathesis | Formation of the phenanthrene ring | Grubbs' first-generation catalyst | acs.org |
| Anionic Oxy-Cope Rearrangement | Construction of a key tricyclic intermediate | KH, 18-crown-6 | acs.org |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (-)-Cepharamine |
| This compound |
| Morphine |
| Phenanthrene |
| (±)-Hasubanonine |
| (-)-Cepharatines A |
| (-)-Cepharatines C |
| (-)-Sinoracutine |
| (-)-Runanine |
| (-)-Delavayine |
Methodological Challenges and Solutions in Racemic Synthesis (e.g., Control of Rearrangements)
The racemic total synthesis of this compound has presented significant methodological challenges, most notably the propensity for undesired skeletal rearrangements during key chemical transformations. A pivotal example of this challenge was encountered during efforts to complete the synthesis via an acid-promoted cyclization.
In a route that successfully constructed a key phenanthrene intermediate through a Suzuki coupling, Wittig olefination, and ring-closing metathesis sequence, the final steps involved an oxidative dearomatization, an anionic oxy-Cope rearrangement, and a concluding acid-promoted cyclization. acs.orgnih.gov However, the final cyclization step proved to be problematic. Treatment of the hemiaminal precursor with strong Brønsted or Lewis acids did not yield this compound. Instead, it triggered a pinacol-like rearrangement, leading to the formation of an unnatural isohasubanan alkaloid skeleton. acs.orgacs.org This undesired rearrangement is believed to proceed through an oxocarbenium ion intermediate that kinetically favors the rearranged product over the thermodynamically more stable this compound. acs.org
The solution to this rearrangement problem involved carefully moderating the acidity of the reaction conditions. By switching from a strong acid to a weaker one, such as trifluoroacetic acid (TFA), the formation of the problematic oxocarbenium ion was suppressed. acs.org It is proposed that under these milder conditions, the cyclization proceeds through an alternative SN2'-type pathway, allowing for the successful formation of the desired this compound framework and avoiding the skeletal rearrangement. acs.org This work highlighted the critical importance of reaction condition optimization to control competing reaction pathways in the synthesis of complex alkaloids. acs.orgnih.gov A later correction to the initial communication confirmed that the product obtained under the stronger acid conditions was indeed the rearranged isomer, underscoring the initial challenge. acs.org
Enantioselective Total Synthesis of this compound
The first enantioselective total synthesis of (–)-hasubanonine was a significant milestone, achieved in 2011. wikipedia.orgnih.gov This breakthrough provided access to the naturally occurring enantiomer and paved the way for the synthesis of other related alkaloids. wikipedia.org
Development of Asymmetric Synthetic Strategies
The core of the first successful asymmetric strategy was the establishment of the key C14 stereocenter through a highly diastereoselective addition of an arylacetylide to a chiral iminium salt. acs.orgresearchgate.net This approach contrasts with other strategies for related alkaloids which have employed methods such as diastereoselective additions of Grignard reagents to chiral N-tert-butanesulfinimines or stereoselective nih.govnih.gov-sigmatropic rearrangements to set key quaternary carbons. researchgate.netnih.gov
A general strategy developed for hasubanan and acutumine (B231681) alkaloids established the absolute stereochemistry through an enantioselective Diels-Alder reaction. nih.govacs.org The resulting adduct was then converted into a tetracyclic imine, which served as a universal precursor for various targets. nih.govacs.org This precursor could then undergo highly diastereoselective additions to forge the final carbon skeleton. nih.gov
Application of Chiral Reagents and Catalysts (e.g., Chiral Bisoxazoline-Ligated Allylzinc Reagents)
Chiral reagents and catalysts are instrumental in enantioselective synthesis, enabling the creation of single enantiomers from achiral or racemic precursors. youtube.comyoutube.com C₂-symmetric chiral bis(oxazoline) ligands, in particular, are effective in a wide range of metal-catalyzed asymmetric reactions due to their well-defined coordination geometry. nih.govnih.gov
In the context of hasubanan synthesis, the challenge of an undesired pinacol-like rearrangement led to the synthesis of isohasubanan alkaloids. acs.org An enantioselective synthesis of this unnatural skeleton was achieved using a specific chiral reagent. The key step was an enantioselective allylation of a ketone intermediate, which was successfully mediated by Nakamura's chiral bisoxazoline-ligated allylzinc reagent. This transformation proceeded with high enantioselectivity, yielding the product in 93% enantiomeric excess (ee). acs.org This demonstrates the power of applying established chiral catalyst systems to solve specific stereochemical challenges within a complex synthesis.
| Reagent/Catalyst System | Application | Outcome |
| Chiral Bisoxazoline-Ligated Allylzinc Reagent | Enantioselective allylation of a ketone precursor. | Synthesis of an isohasubanan alkaloid precursor in 93% ee. acs.org |
| RhI-catalyzed Hayashi-Miyaura reaction | Regio- and diastereoselective connection of two fragments. | Construction of the core skeleton for periglaucines A-C. nih.gov |
| Chiral Dirhodium Catalyst | Site-selective and stereoselective activation of tertiary C–H bonds. | A general strategy for enantioselective C-H functionalization. nih.gov |
Convergent and Divergent Synthetic Pathways to Hasubanan Alkaloids
Synthetic strategies can be broadly categorized as convergent or divergent. researchgate.net A convergent synthesis involves preparing key fragments of the target molecule independently and then combining them in the later stages. acs.org In contrast, a divergent synthesis utilizes a common intermediate that can be elaborated into a variety of structurally related target molecules. nih.govnih.gov
Convergent Approaches: The racemic synthesis of this compound by Castle and colleagues is an example of a convergent approach. acs.orgnih.gov It featured the generation of a phenanthrene intermediate via a Suzuki coupling−Wittig olefination−ring-closing metathesis sequence, effectively bringing together separate building blocks to form a complex core structure. acs.orgnih.gov Similarly, the first asymmetric synthesis of the related alkaloid (+)-cepharamine was highly convergent, relying on an asymmetric Birch reduction-alkylation to connect two key fragments. lookchem.com
Divergent Approaches: More recent strategies have focused on divergent pathways to access the structural diversity of the hasubanan family. A unified strategy has been developed that allows access to three distinct subclasses of hasubanan alkaloids from a common tricyclic intermediate. researchgate.netnih.govnih.gov By selectively forming different intramolecular C-N bonds (C5-N, C6-N, or C14-N), this approach has led to the enantioselective total syntheses of four representative members, including (-)-cepharamine and (-)-sinoracutine. nih.govnih.gov This strategy showcases high efficiency, as a single synthetic pipeline can lead to topologically different natural products. nih.gov Herzon's work also represents a divergent approach, where a universal tetracyclic imine precursor was used to synthesize (-)-hasubanonine, (-)-runanine, (-)-delavayine, and (+)-periglaucine B. nih.govacs.org
Enantioselective Syntheses of Related Hasubanan Alkaloids
The development of synthetic strategies for this compound has enabled the synthesis of numerous other members of the hasubanan alkaloid family. The first enantioselective total synthesis of (–)-hasubanonine was reported alongside the syntheses of (–)-runanine, (–)-delavayine, and (+)-periglaucine B, all stemming from a common precursor. wikipedia.orgnih.govacs.org
Further expansion of these methods has yielded the first enantioselective syntheses of six additional hasubanan alkaloids, including (–)-stephabenine and (–)-prostephanaberrine. acs.org A divergent strategy has successfully produced (-)-cepharamine, (-)-cepharatine A, (-)-cepharatine C, and (-)-sinoracutine. nih.govnih.gov Other notable achievements include the asymmetric total synthesis of periglaucines A-C. nih.gov The first asymmetric synthesis of a hasubanan alkaloid was the preparation of (+)-cepharamine, the unnatural enantiomer of the natural product, completed by Schultz. lookchem.comacs.org
| Alkaloid | Synthetic Achievement | Key Strategy |
| (-)-Hasubanonine | First enantioselective total synthesis. wikipedia.orgnih.gov | Diastereoselective acetylide addition to a chiral iminium ion. acs.org |
| (-)-Runanine | First enantioselective total synthesis. nih.govacs.org | Divergent approach from a common tetracyclic imine. acs.org |
| (-)-Delavayine | First enantioselective total synthesis. nih.govacs.org | Divergent approach from a common tetracyclic imine. acs.org |
| (+)-Periglaucine B | First enantioselective total synthesis. nih.govacs.org | Divergent approach from a common tetracyclic imine. acs.org |
| (+)-Cepharamine | First asymmetric synthesis of a hasubanan alkaloid. lookchem.com | Asymmetric Birch reduction-alkylation. lookchem.com |
| (-)-Cepharamine | Enantioselective total synthesis. nih.govnih.gov | Divergent strategy via C14-N bond formation. researchgate.netnih.gov |
| (-)-Sinoracutine | Enantioselective total synthesis. nih.govnih.gov | Divergent strategy via C5-N bond formation. researchgate.netnih.gov |
| Periglaucines A-C | Asymmetric total synthesis. nih.gov | RhI-catalyzed Hayashi-Miyaura reaction; PEDA reaction. nih.gov |
Synthetic Studies Towards this compound Derivatives and Analogues
Research has also extended to the synthesis of derivatives and structural analogues of this compound to explore structure-activity relationships. A notable example is the synthesis of isohasubanan alkaloids, which possess a rearranged skeletal structure compared to this compound. acs.org The synthesis of isothis compound, isorunanine, and isoaknadinine was accomplished via a unified route that was initially intended to produce the natural alkaloids but was thwarted by an unexpected pinacol-like rearrangement. acs.org By embracing this unexpected reactivity, a flexible route to this unnatural class of compounds was established. The development of an enantioselective variant of this synthesis using a chiral bisoxazoline-ligated allylzinc reagent further expanded the scope of accessible analogues. acs.org These studies demonstrate how synthetic challenges can be leveraged to create novel chemical entities for further investigation.
Biomimetic Approaches in this compound Synthesis
Biomimetic synthesis, a strategy that emulates nature's biosynthetic pathways, offers an elegant and often efficient approach to constructing complex natural products like this compound. By mimicking key enzymatic transformations, chemists can devise synthetic routes that are not only concise but also provide insight into the compound's natural genesis. The biosynthesis of this compound is believed to involve key steps such as oxidative phenolic coupling of a reticuline-like precursor, which provides a foundational strategy for laboratory synthesis.
Tracer experiments have been instrumental in elucidating the biosynthetic precursors of this compound. rsc.org These studies have shown that this compound is derived from two C6-C2 units. rsc.org This understanding of the natural synthetic route has paved the way for biomimetic syntheses that employ similar strategies, particularly focusing on the construction of the characteristic hasubanan core.
A pivotal reaction in both the biosynthesis and biomimetic synthesis of hasubanan alkaloids is the oxidative phenolic coupling. researchgate.netresearchgate.net This reaction mimics the enzymatic process that joins two phenolic units, thereby creating the intricate polycyclic framework of this compound. In the laboratory, this transformation is often achieved using reagents that can effect a one-electron oxidation of a suitably substituted phenol (B47542).
Following the oxidative coupling, a key intramolecular aza-Michael reaction is often employed to construct the nitrogen-containing ring system. researchgate.netresearchgate.net This step is also inspired by the proposed biosynthetic pathway and has proven to be a robust method for forming the aza-[4.4.3]propellane core of the hasubanan skeleton. researchgate.net The regioselectivity of this addition is a critical factor in achieving the desired this compound structure. researchgate.net
Researchers have successfully applied these biomimetic principles to the total synthesis of this compound and its analogs. For instance, a notable approach involves the dearomative oxidative phenolic coupling of a phenol precursor, which then undergoes a regioselective intramolecular aza-Michael reaction to efficiently construct the hasubanan skeleton. researchgate.netresearchgate.net This strategy highlights the power of biomimetic approaches in achieving the synthesis of complex alkaloids.
The table below summarizes key aspects of biomimetic strategies employed in the synthesis of this compound and related alkaloids.
| Key Biomimetic Step | Precursor Type | Key Reagents/Conditions | Core Structure Formed | Reference |
| Oxidative Phenolic Coupling | Tetrahydroisoquinoline-like phenols | Oxidizing agents (e.g., metal-based reagents) | Polycyclic core | researchgate.netresearchgate.net |
| Intramolecular aza-Michael Reaction | Dienones obtained from oxidative coupling | Base or acid catalysis | Aza-[4.4.3]propellane (Hasubanan skeleton) | researchgate.netresearchgate.net |
These biomimetic syntheses not only provide a route to this compound but also offer a platform for the synthesis of various analogs by modifying the precursor structures. This flexibility is crucial for exploring the structure-activity relationships of this class of alkaloids. The convergence of biosynthetic understanding and synthetic execution in these approaches represents a significant achievement in the field of natural product synthesis.
Structure Activity Relationship Sar Studies of Hasubanonine
Computational Approaches in Hasubanonine SAR
The application of computational chemistry in drug discovery is a well-established practice that accelerates the identification and optimization of lead compounds. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are pivotal in this process.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org This allows for the prediction of the activity of novel, unsynthesized analogues. A typical QSAR model is represented by an equation that includes various molecular descriptors.
For this compound, no specific QSAR models have been reported in the literature. A hypothetical QSAR study on a series of this compound analogues would first involve the generation of a dataset of molecules with their corresponding biological activities (e.g., binding affinity to the mu-opioid receptor). Subsequently, a variety of molecular descriptors would be calculated, and statistical methods would be employed to derive a predictive model.
Table 1: Hypothetical Descriptors for a this compound QSAR Model
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | Dipole Moment | Modulating interactions with polar residues in the receptor binding pocket. |
| Steric | Molecular Volume | Determining the fit within the binding site. |
| Hydrophobic | LogP | Influencing the ability to cross biological membranes and interact with hydrophobic pockets. |
| Topological | Wiener Index | Relating molecular branching to activity. |
Without experimental data from a series of this compound analogues, the development of a valid QSAR model is not feasible.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor, as well as the strength of the interaction, often expressed as a binding energy or score. nih.govmdpi.com This method is instrumental in understanding the molecular basis of ligand recognition and can guide the design of compounds with improved affinity and selectivity. nih.gov
There are no published molecular docking studies specifically featuring this compound. To conduct such a study, the three-dimensional structure of a relevant biological target, such as the mu-opioid receptor, would be required. This compound would then be computationally "docked" into the active site of the receptor, and the interactions would be analyzed.
Table 2: Potential Interacting Residues in the Mu-Opioid Receptor for this compound (Hypothetical)
| Amino Acid Residue | Type of Interaction | Potential Role in Binding |
| Aspartic Acid | Ionic Interaction | Anchoring the protonated nitrogen of this compound. |
| Tyrosine | Hydrogen Bond | Interacting with the oxygenated functional groups of this compound. |
| Phenylalanine | Hydrophobic Interaction | Engaging with the aromatic rings of the this compound core. |
| Valine | Van der Waals Interaction | Contributing to the overall shape complementarity. |
The results of such a simulation would provide valuable insights into the key interactions driving the binding of this compound and would inform the design of new analogues with modified functional groups to enhance these interactions.
Design and Synthesis of Analogues for SAR Elucidation
The rational design and synthesis of analogues are crucial for elucidating the SAR of a compound. nih.gov While the total synthesis of this compound and some related natural products has been reported, these efforts have primarily focused on the development of efficient synthetic routes rather than the systematic generation of a library of analogues for SAR studies. nih.govresearchgate.netresearchgate.net
A future research program aimed at understanding the SAR of this compound would involve the targeted synthesis of analogues with modifications at specific positions, guided by the insights from (yet to be performed) computational studies. For instance, analogues could be synthesized with different substituents on the aromatic ring, alternative N-alkyl groups, or altered stereochemistry to probe their impact on biological activity.
Mechanistic Investigations of Hasubanonine S Biological Activities: Preclinical Studies
Studies on Antinociceptive/Analgesic Mechanisms in vitro and in vivo
The structural relationship between hasubanonine and the morphinan (B1239233) class of opioid analgesics has prompted investigations into its potential as a painkiller. nih.gov The primary mechanism explored for the analgesic effects of hasubanan (B79425) alkaloids is their interaction with the endogenous opioid system.
In vitro studies have demonstrated that various hasubanan alkaloids isolated from the vine Stephania japonica exhibit binding affinity for human opioid receptors. Specifically, these compounds bind to the delta-opioid receptor (DOR) and the mu-opioid receptor (MOR), with IC₅₀ values for DOR binding ranging from 0.7 to 46 µM. nih.gov The same study revealed that these alkaloids were inactive against kappa-opioid receptors (KOR), indicating a degree of selectivity in their receptor interactions. nih.gov
The activation of MOR and DOR, which are G protein-coupled receptors (GPCRs), is a well-established mechanism for producing analgesia. nih.gov Upon agonist binding, these receptors trigger intracellular signaling cascades that ultimately reduce neuronal excitability. nih.govyoutube.com This is achieved through two main pathways mediated by the G protein subunits:
Inhibition of Adenylyl Cyclase : The Gα subunit inhibits the enzyme adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP). youtube.com
Modulation of Ion Channels : The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium ions to exit the cell. This leads to hyperpolarization, making the neuron less likely to fire an action potential. Concurrently, the Gβγ subunit inhibits voltage-gated calcium channels, preventing the influx of calcium that is necessary for neurotransmitter release at the synapse. nih.gov
By engaging these opioid receptor-dependent pathways, hasubanan alkaloids can theoretically dampen the transmission of pain signals in both the central and peripheral nervous systems.
Elucidation of Anti-inflammatory Mechanisms in vitro and in vivo
Investigations into the anti-inflammatory properties of the hasubanan alkaloid family have identified their ability to modulate key inflammatory mediators. While studies specifically on this compound are limited, research on related compounds from the plant Stephania longa provides insight into the potential mechanisms.
In vitro experiments have shown that certain hasubanan alkaloids, namely longanone, cephatonine, and prostephabyssine, can significantly inhibit the production of pro-inflammatory cytokines. nih.gov When tested in cell-based assays, these compounds reduced the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), with IC₅₀ values ranging from 6.54 to 30.44 µM. nih.gov These cytokines are central to initiating and sustaining an inflammatory response.
While direct evidence linking this compound or its close analogs to Toll-like Receptor 4 (TLR4) signaling or the NLRP3 inflammasome is not yet established in the available literature, the known anti-inflammatory mechanisms of other alkaloids provide a potential framework. Many alkaloids exert their anti-inflammatory effects by interfering with upstream signaling pathways that control the production of cytokines like TNF-α and IL-6. nih.gov
The TLR4 pathway is a critical component of the innate immune system that, upon activation by stimuli like lipopolysaccharides, triggers downstream signaling cascades, prominently involving Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and components of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome itself is a multi-protein complex that, once assembled, activates caspase-1, leading to the maturation and secretion of other potent pro-inflammatory cytokines such as IL-1β. nih.gov Given that hasubanan alkaloids inhibit the production of TNF-α and IL-6, it is plausible that they may act on upstream signaling nodes such as the TLR4/NF-κB axis, but specific research is required to confirm this hypothesis.
Investigation of Antimicrobial Activity Mechanisms
The antimicrobial potential of the hasubanan class of alkaloids has been explored, although the precise mechanisms of action are still under investigation. Some members of this family, such as the cepharatines, have been noted for their antibacterial properties. nih.gov
The general mechanisms by which alkaloids exert antibacterial effects are diverse and can include:
Disruption of the bacterial cell membrane , leading to a loss of cellular integrity. mdpi.com
Inhibition of nucleic acid synthesis , interfering with DNA replication and transcription. mdpi.com
Inhibition of protein synthesis by targeting bacterial ribosomes. mdpi.com
Inhibition of bacterial cell wall synthesis . mdpi.com
Interference with bacterial metabolism . mdpi.com
Further research is needed to determine which of these, if any, are the primary mechanisms for the antibacterial activity observed in specific hasubanan alkaloids like the cepharatines.
Analysis of Antiviral Activity Mechanisms (e.g., Anti-HBV, Anti-HSV-2)
Studies on the antiviral properties of hasubanan alkaloids have yielded mixed results depending on the virus and the specific compound. Notably, some have shown activity against the Hepatitis B virus (HBV).
The hasubanan-type alkaloids periglaucine A, B, C, and D, isolated from Pericampylus glaucus, were found to inhibit the secretion of the Hepatitis B virus surface antigen (HBsAg) in an infected liver cell line (HepG2.2.15). nih.gov The inhibition of HBsAg secretion is a key therapeutic target, as it can reduce the viral load and potentially interfere with the virus's life cycle and ability to infect new cells. nih.gov The precise molecular interaction leading to this inhibition by periglaucines remains to be fully elucidated but represents a non-nucleoside-based mechanism of anti-HBV action. nih.govnih.gov
Conversely, a broad screening of alkaloids from Stephania cepharantha for activity against Herpes Simplex Virus-1 (HSV-1) found that the hasubanane alkaloids tested were inactive.
Exploration of Neuroprotective and Antiamnesic Properties and Mechanisms
Certain hasubanan alkaloids have demonstrated potential in the realm of neuroprotection and cognitive enhancement. Acutumine (B231681), an alkaloid with a related hasubanan-like scaffold, has been identified as having anti-amnesic activity. nih.gov
While the specific mechanisms for acutumine have not been fully detailed, the neuroprotective and anti-amnesic effects of other alkaloids are often attributed to several key actions:
Inhibition of Acetylcholinesterase (AChE) : By inhibiting the enzyme that breaks down the neurotransmitter acetylcholine, these compounds can increase cholinergic signaling, which is crucial for learning and memory. fao.org
Antioxidant Activity : Many neurodegenerative processes involve oxidative stress. Compounds that can neutralize reactive oxygen species may protect neurons from damage. mdpi.com
Anti-inflammatory Effects : Chronic neuroinflammation is a hallmark of many cognitive disorders. Reducing the production of inflammatory cytokines in the brain can be neuroprotective. nih.gov
Modulation of Neurotransmitter Systems : Beyond the cholinergic system, effects on other systems like the glutamatergic pathways can also contribute to neuroprotection. nih.gov
Studies on various natural compounds have shown that they can reverse memory deficits in preclinical models, often by tackling oxidative stress and inflammation within the brain. mdpi.comnih.gov It is hypothesized that the anti-amnesic effects of alkaloids like acutumine may operate through one or more of these pathways.
Characterization of Molecular Targets and Pathways Mediating Effects (e.g., Opioid Receptors, Ion Channels)
The biological activities of this compound and related alkaloids are dictated by their interactions with specific molecular targets, which in turn modulate cellular pathways.
Opioid Receptors: The most clearly defined molecular targets for hasubanan alkaloids are the mu- and delta-opioid receptors. nih.gov As GPCRs, their activation initiates a cascade that reduces neuronal activity, which is the basis for the analgesic effects. nih.gov The binding affinity for these receptors has been quantified, with some compounds showing IC₅₀ values in the low micromolar range, and a notable lack of interaction with kappa-opioid receptors. nih.gov This selective engagement of opioid receptor subtypes suggests the potential for developing drugs with more specific effects.
Ion Channels: The modulation of ion channels is a downstream consequence of opioid receptor activation and a potential direct target for alkaloids. nih.govnih.gov Activation of MOR and DOR leads to the opening of potassium channels and the inhibition of calcium channels, both of which decrease the likelihood of neuronal firing and neurotransmitter release. nih.gov Additionally, some alkaloids are known to directly interact with the lipid membrane or hydrophobic pockets on ion channels, altering their function independently of GPCRs. nih.gov While direct modulation of ion channels by this compound has not been specifically demonstrated, it remains a plausible mechanism of action given the established behavior of other neuroactive alkaloids. nih.govnih.gov
Biological Activities and Molecular Targets of Hasubanan Alkaloids
Mentioned Compounds
Other Reported Biological Activities and Mechanistic Hypotheses
Beyond its more extensively studied properties, the hasubanan alkaloid class, to which this compound belongs, has been associated with a range of other biological activities in preclinical research. nih.gov While detailed mechanistic studies specifically for this compound in these areas are often in early stages, the existing data for related compounds allows for the formulation of informed mechanistic hypotheses. These potential activities include opioid receptor modulation, antimicrobial effects, and antiviral properties. nih.gov
Opioid Receptor Affinity
This compound is structurally related to the morphinan class of alkaloids, which are well-known for their interaction with opioid receptors. nih.govwikipedia.org This structural similarity has prompted investigations into the opioid receptor affinity of hasubanan alkaloids. nih.gov Preclinical studies have reported that certain enantiomers of the core hasubanan skeleton exhibit affinity for opioid receptors. researchgate.net
Mechanistic Hypothesis: The proposed mechanism for this activity centers on the three-dimensional structure of the hasubanan core, which may allow it to fit into and interact with the binding pockets of opioid receptors, similar to morphine and other opioids. This interaction could potentially modulate downstream signaling pathways associated with analgesia. The specific affinity and efficacy (agonist versus antagonist activity) would be determined by the precise stereochemistry and the nature of substituents on the alkaloid skeleton. Further research, including competitive binding assays and functional studies with this compound itself, is required to validate this hypothesis and determine its specific profile of interaction with different opioid receptor subtypes (μ, δ, and κ).
Antimicrobial and Antiviral Activities
The broader class of hasubanan alkaloids has demonstrated potential antimicrobial and anti-HBV (Hepatitis B virus) activities in pharmacological studies. nih.gov Alkaloids, in general, are recognized for their diverse pharmacological properties, including antimicrobial and antiviral effects. researchgate.net
Mechanistic Hypothesis: The mechanisms underlying the potential antimicrobial and antiviral effects of this compound are likely multifaceted.
Antimicrobial: The proposed mechanism may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication. The lipophilic nature of the alkaloid structure could facilitate its passage through bacterial cell walls, leading to intracellular disruption.
Anti-HBV: For antiviral activity, particularly against HBV, it is hypothesized that this compound could interfere with viral entry into host cells, inhibit viral replication enzymes like DNA polymerase, or disrupt the assembly of new virus particles. nih.gov The structurally related acutumine alkaloids have also been noted for their anti-HBV activity, suggesting this may be a feature of this group of compounds. nih.gov
Other Potential Bioactivities
Alkaloids isolated from the Stephania genus, a primary source of this compound, have been reported to possess a wide array of pharmacological properties, including neuroprotective and antioxidant activities. researchgate.netresearchgate.net
Mechanistic Hypothesis:
Neuroprotection: The neuroprotective potential of alkaloids is often linked to their ability to mitigate oxidative stress, reduce neuroinflammation, and prevent apoptosis (programmed cell death) in neuronal cells. nih.govnih.govmdpi.com A hypothesized mechanism for this compound could involve the scavenging of reactive oxygen species (ROS), the modulation of pro-inflammatory cytokine production, and the regulation of apoptotic pathways, such as those involving Bax and Bcl-2 proteins. nih.gov
The following table summarizes the reported biological activities for the hasubanan alkaloid class and the corresponding mechanistic hypotheses.
| Biological Activity | Mechanistic Hypothesis | Key Cellular/Molecular Targets (Hypothesized) |
| Opioid Receptor Affinity | Structural mimicry of morphinan alkaloids allows for binding to opioid receptors. nih.govnih.govresearchgate.net | μ, δ, and κ opioid receptors |
| Antimicrobial Activity | Disruption of microbial cell integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. nih.gov | Bacterial cell membranes, microbial enzymes |
| Anti-HBV Activity | Inhibition of viral replication cycle stages, such as entry, enzymatic activity, or viral assembly. nih.gov | HBV DNA polymerase, viral particle assembly proteins |
| Neuroprotective Effects | Mitigation of oxidative stress, reduction of neuroinflammation, and inhibition of apoptotic pathways. nih.govnih.govmdpi.com | Reactive Oxygen Species (ROS), pro-inflammatory cytokines, Bax/Bcl-2 pathway |
| Antioxidant Activity | Neutralization of free radicals through hydrogen or electron donation. nih.govnih.gov | DPPH, ABTS, other free radicals |
Advanced Analytical Methodologies for Hasubanonine Research
Chromatographic Techniques for Detection and Quantification
Chromatography is fundamental in the analysis of alkaloids from plant extracts. The separation of individual compounds from a mixture is a critical first step before quantification or structural analysis. The choice of technique depends on the analyte's properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of alkaloids due to its high resolution and versatility. omicsonline.org It is particularly well-suited for separating non-volatile and thermally sensitive compounds like Hasubanonine from crude plant extracts. omicsonline.org The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. omicsonline.orgyoutube.com
In the context of this compound research, reversed-phase HPLC is commonly employed. nih.gov This setup uses a non-polar stationary phase (often C18) and a polar mobile phase, typically a gradient mixture of water (often containing an acid like acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Compounds are separated based on their hydrophobicity; more polar alkaloids elute earlier, while less polar ones like this compound are retained longer. A photodiode array (PDA) detector is frequently used, allowing for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in the preliminary identification of alkaloid classes. nih.gov
Table 1: Typical HPLC Parameters for Alkaloid Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separating compounds based on polarity. |
| Mobile Phase | Gradient of 0.1% Acetic Acid in Water (A) and Acetonitrile (B) | Elutes compounds from the column; gradient allows for separation of a wide range of polarities. nih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Detector | Photodiode Array (PDA) | Detects and helps identify compounds based on their UV-Vis absorbance spectra. nih.gov |
| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. nih.gov This hyphenated technique is invaluable for identifying known alkaloids and discovering new ones in complex mixtures, such as the extracts of Stephania species. researchgate.netnih.gov After compounds are separated on the HPLC column, they are introduced into the mass spectrometer's ion source, where they are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information.
For this compound analysis, LC-MS allows for the tentative identification of the compound in an extract by matching its retention time and measured mass with that of a known standard or by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) variants are particularly powerful, providing highly accurate mass measurements that can be used to determine the elemental composition of a molecule. nih.gov
Table 2: Example LC-MS Parameters for this compound Detection
| Parameter | Setting | Purpose |
|---|---|---|
| LC System | UHPLC/HPLC | Provides high-resolution separation prior to MS analysis. nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes polar and semi-polar molecules like alkaloids. |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF), Orbitrap | Provides high mass accuracy and resolution for confident identification. nih.gov |
| Scan Mode | Full Scan (for profiling), MS/MS (for structural data) | Full scan detects all ions; MS/MS fragments specific ions for structural clues. |
| Collision Energy | Variable (e.g., 10-40 eV) | Energy used to induce fragmentation in MS/MS mode. |
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the separation and identification of chemical compounds. uokerbala.edu.iq It is best suited for analytes that are volatile and thermally stable. researchgate.net While many complex alkaloids are not directly suitable for GC analysis without derivatization, GC-MS has proven to be an effective and reliable method for the rapid analysis of certain classes of alkaloids, such as those from the Amaryllidaceae family. nih.gov
For a compound like this compound, GC-MS analysis would typically require a derivatization step to increase its volatility and thermal stability. The sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs based on the compounds' boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer for detection and identification based on their unique mass spectra. nih.gov This method is highly sensitive and provides excellent qualitative data, with extensive libraries of mass spectra available for compound matching. nih.gov
Table 3: General GC-MS Parameters for Alkaloid Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) | Stationary phase for separating volatile compounds. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. |
| Inlet Temperature | ~250-280 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) | Separates compounds based on their boiling points. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization method that creates reproducible fragmentation patterns. nih.gov |
Spectroscopic Methods for Structural Characterization and Elucidation
Once an alkaloid is isolated, spectroscopic methods are employed to determine its precise chemical structure. These techniques probe the molecular framework to reveal connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for elucidating the structure of organic compounds, including complex alkaloids like this compound. researchgate.net Research on hasubanan (B79425) alkaloids frequently employs ¹H NMR-guided fractionation to target and isolate new and known compounds from alkaloidal extracts. researchgate.netnih.gov
1D NMR (¹ H and ¹³ C): ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms in the molecule.
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.
COSY identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC correlates protons directly to the carbon atoms they are attached to. mdpi.com
HMBC reveals longer-range correlations between protons and carbons (2-3 bonds away), which is crucial for piecing together the carbon skeleton and placing substituents.
The collective data from these experiments allow chemists to construct the complete, unambiguous structure of the hasubanan core and determine the positions of its various functional groups.
Table 4: Representative ¹H and ¹³C NMR Data for the Hasubanan Skeleton Note: Chemical shifts (δ) are highly dependent on the solvent and specific substitutions on the molecule. This table provides hypothetical, representative values for the core structure.
| Position | δ ¹³C (ppm) | δ ¹H (ppm) (Multiplicity, J in Hz) |
|---|---|---|
| C-1 | ~45-50 | ~2.8-3.2 (m) |
| C-5 | ~50-55 | ~3.0-3.4 (m) |
| C-6 | ~200-210 | (No proton) |
| C-7 | ~125-130 | ~5.8-6.2 (s) |
| C-9 | ~40-45 | ~2.5-2.9 (m) |
| C-10 | ~30-35 | ~1.8-2.2 (m) |
| OCH₃ | ~55-60 | ~3.7-4.0 (s) |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool used in conjunction with NMR to confirm the identity and structure of novel compounds. researchgate.net While standard mass spectrometry provides the nominal mass of a molecule, HRESIMS measures the mass with extremely high accuracy (typically to within 5 parts per million). nih.gov
This precision allows for the unambiguous determination of a compound's molecular formula. nih.gov For a newly isolated alkaloid, HRESIMS data can distinguish between several possible elemental compositions that might have the same nominal mass. For this compound (C₂₁H₂₇NO₅), HRESIMS would be used to confirm this exact formula by comparing the experimentally measured mass of its protonated ion [M+H]⁺ to the theoretically calculated mass. wikipedia.org This confirmation is a fundamental requirement in the characterization of new natural products.
Table 5: HRESIMS Data for this compound (C₂₁H₂₇NO₅)
| Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Difference (ppm) | Molecular Formula |
|---|
| This compound | 374.19620 | 374.1965 | 0.8 | C₂₁H₂₈NO₅ |
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly valuable in the stereochemical elucidation of complex natural products like this compound, which possesses multiple stereocenters. The absolute configuration of a molecule dictates its three-dimensional arrangement, which in turn influences its biological activity. Therefore, unambiguous determination of stereochemistry is a critical aspect of natural product research.
In the context of Hasubanan alkaloids, ECD spectroscopy has been instrumental in establishing the absolute configurations of newly isolated compounds. A notable application is in the study of hasubanan alkaloids from Stephania longa. Researchers successfully determined the absolute configurations of new hasubanan derivatives by comparing their experimentally measured ECD spectra with the spectra calculated using time-dependent density functional theory (TD-DFT). This computational approach models the electronic transitions of the molecule and predicts its ECD spectrum for a given stereoisomer. A good correlation between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. researchgate.neteuropa.eu
The ECD spectrum of a hasubanan alkaloid is characterized by Cotton effects, which are positive or negative bands corresponding to the electronic transitions of its chromophores. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the atoms in the molecule. By analyzing the ECD spectrum, chemists can deduce the absolute configuration of the stereocenters within the hasubanan scaffold.
Sample Preparation and Enrichment Protocols for Analytical Applications
The accurate analysis of this compound and related alkaloids from natural sources, primarily plants of the Stephania genus, necessitates robust and efficient sample preparation and enrichment protocols. These procedures are crucial for isolating the target compounds from a complex matrix of other plant constituents, thereby minimizing interference and enhancing the sensitivity and selectivity of subsequent analytical methods.
Solvent Extraction and Clean-Up Procedures
The initial step in the isolation of this compound from plant material typically involves solvent extraction. The choice of solvent is critical to ensure efficient extraction of the target alkaloids. Due to the chemical nature of alkaloids, polar solvents are generally employed.
Extraction:
A common procedure for the extraction of hasubanan alkaloids from dried and powdered plant material, such as the whole plants of Stephania longa or Stephania hernandifolia, involves the use of 95% ethanol. researchgate.netresearchgate.net The plant material is typically macerated or refluxed with the solvent to facilitate the extraction process. After extraction, the solvent is removed under reduced pressure to yield a crude extract.
Acid-Base Partitioning:
The crude extract contains a wide array of compounds, including alkaloids, fats, pigments, and other secondary metabolites. A crucial clean-up step is acid-base partitioning, which leverages the basic nature of alkaloids. The crude extract is first dissolved in an acidic aqueous solution (e.g., diluted hydrochloric acid or sulfuric acid). This protonates the nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase. This solution is then washed with a nonpolar organic solvent, such as petroleum ether, to remove neutral and acidic lipophilic impurities. researchgate.net
Subsequently, the acidic aqueous layer is basified, typically by adding a base like ammonia (B1221849) or sodium hydroxide (B78521), to a pH that deprotonates the alkaloids, making them insoluble in water but soluble in nonpolar organic solvents. The aqueous solution is then extracted with a water-immiscible organic solvent, such as chloroform (B151607) or dichloromethane, to isolate the crude alkaloid fraction. researchgate.net
Chromatographic Purification:
Further purification of the crude alkaloid extract is essential to isolate this compound from other related alkaloids. This is typically achieved through various chromatographic techniques. Column chromatography is a widely used method, employing a range of stationary phases depending on the polarity and properties of the compounds to be separated.
Commonly used stationary phases for the purification of hasubanan alkaloids include:
Silica (B1680970) gel: A polar stationary phase suitable for separating compounds based on polarity. However, it has been noted that this compound can be unstable on standard silica gel. researchgate.net To circumvent decomposition, rapid chromatography on silica gel that has been pretreated with a base like triethylamine (B128534) (Et3N) or sodium hydroxide (NaOH) can be employed for partial purification. researchgate.net
Reversed-phase (RP-18): A nonpolar stationary phase where separation is based on hydrophobicity. researchgate.net
MCI CHP 20P: A porous polymer resin used for reversed-phase chromatography. researchgate.net
Sephadex LH-20: A size-exclusion chromatography medium that separates molecules based on their size. researchgate.net
A combination of these chromatographic methods, often in a sequential manner, is typically required to achieve the isolation of pure this compound. The fractions collected from each chromatographic step are monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to guide the purification process.
Validation Parameters for Robust Analytical Methods (e.g., Specificity, Limits of Detection)
The development of a robust and reliable analytical method for the quantification of this compound is essential for various research applications, including pharmacokinetic studies and quality control of herbal medicines. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters, as defined by international guidelines such as those from the International Council for Harmonisation (ICH), include specificity, limit of detection (LOD), and limit of quantification (LOQ).
Specificity refers to the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound analysis, this means the method should be able to distinguish this compound from other structurally similar hasubanan alkaloids that may be present in the sample.
Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that gives a signal that is significantly different from the blank or background signal.
Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for quantitative assays.
Below is an interactive data table showcasing typical validation parameters for the analysis of various alkaloids using High-Performance Liquid Chromatography (HPLC) coupled with different detectors.
| Analyte/Method | Matrix | LOD | LOQ | Linearity (r²) | Reference |
| Solasodine (RP-HPLC) | Herbal Preparations | 0.2 µg/mL | 0.7 µg/mL | 0.9966 | nih.gov |
| Cannabinoids (HPLC-DAD) | Cannabis-based products | 0.19 µg/mL | 5 µg/mL | >0.99 | nih.gov |
| Amphetamine-related drugs (UPLC-qTOF-MS) | Blood | <20 ng/mL | 20 ng/mL | >0.99 | |
| Psychoactive substances (UPLC-MS) | Urine | 0.001–0.005 µg/L | 0.005–0.01 µg/L | >0.99 |
This table presents illustrative data for other alkaloids and is intended to provide a general understanding of the expected validation parameters for a this compound analytical method. Further research is required to establish and publish specific validation data for this compound.
Q & A
Q. What analytical techniques are essential for confirming hasubanonine's structural identity post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography for stereochemical resolution. For novel derivatives, comparative analysis with known this compound analogs is critical to validate structural modifications. Ensure spectral data are cross-referenced with literature values and deposited in supplementary materials for peer validation .
Q. How should researchers design initial pharmacological screening for this compound's bioactivity?
- Methodological Answer : Begin with in vitro assays targeting opioid receptors (e.g., µ-opioid receptor binding assays) due to this compound's structural similarity to morphine. Use dose-response curves to establish EC₅₀ values and selectivity profiles. Include negative controls (e.g., naloxone) to confirm receptor-specific activity. Preclinical guidelines recommend parallel cytotoxicity testing (e.g., MTT assays) to rule off-target effects .
Q. What protocols ensure reproducibility in this compound isolation from natural sources?
- Methodological Answer : Document extraction parameters (solvent polarity, temperature, pH) and plant material sourcing (geographic origin, harvest season). Validate purity via HPLC-MS and quantify yield relative to raw biomass. Reproducibility requires explicit reporting of solvent ratios and chromatographic gradients in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported pharmacological data across studies?
- Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., enantiomeric purity, solvent carriers in in vivo studies). Replicate conflicting experiments under standardized conditions, using chiral chromatography to isolate enantiomers. Apply rigorous statistical models (e.g., mixed-effects regression) to account for inter-study variability .
Q. What strategies optimize this compound's synthetic yield while preserving stereochemical integrity?
- Methodological Answer : Explore asymmetric catalysis (e.g., palladium-catalyzed cyclization) to enhance enantiomeric excess. Use design-of-experiments (DoE) frameworks to test reaction parameters (temperature, catalyst loading). Monitor intermediates via LC-MS to identify yield-limiting steps. Report optimized conditions with error margins to guide scalability .
Q. How should in vivo studies be designed to evaluate this compound's addiction potential compared to morphine?
- Methodological Answer : Implement conditioned place preference (CPP) and self-administration models in rodents. Compare dose-dependent reward effects against morphine controls. Include neurochemical profiling (e.g., dopamine ELISA in nucleus accumbens) to quantify addiction-related pathways. Adhere to NIH guidelines for preclinical rigor, including blinding and power analysis .
Q. What computational approaches predict this compound's off-target interactions?
- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) against non-opioid targets (e.g., serotonin receptors, ion channels). Validate predictions with in vitro panels (e.g., CEREP’s SafetyScreen44). Cross-reference results with toxicity databases (e.g., PubChem) to prioritize high-risk interactions for experimental validation .
Methodological Considerations
- Data Reporting : Quantify uncertainties (e.g., SEM, confidence intervals) and avoid overprecision (e.g., reporting >3 significant figures without justification) .
- Ethical Compliance : For in vivo work, detail IACUC approval IDs, anesthesia protocols, and euthanasia methods in supplementary files .
- Replicability : Publish raw spectral data, crystallographic coordinates, and assay protocols in open-access repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
